3-(tert-Butyl)-5-methyl-4-propoxybenzaldehyde
CAS No.: 883515-32-0
Cat. No.: VC2617998
Molecular Formula: C15H22O2
Molecular Weight: 234.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 883515-32-0 |
|---|---|
| Molecular Formula | C15H22O2 |
| Molecular Weight | 234.33 g/mol |
| IUPAC Name | 3-tert-butyl-5-methyl-4-propoxybenzaldehyde |
| Standard InChI | InChI=1S/C15H22O2/c1-6-7-17-14-11(2)8-12(10-16)9-13(14)15(3,4)5/h8-10H,6-7H2,1-5H3 |
| Standard InChI Key | JTKMIFYMTVDWOX-UHFFFAOYSA-N |
| SMILES | CCCOC1=C(C=C(C=C1C)C=O)C(C)(C)C |
| Canonical SMILES | CCCOC1=C(C=C(C=C1C)C=O)C(C)(C)C |
Introduction
3-(tert-Butyl)-5-methyl-4-propoxybenzaldehyde is an organic compound with a complex structure, featuring a benzaldehyde backbone substituted with a tert-butyl group, a methyl group, and a propoxy group. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science. The compound's molecular formula is C15H22O2, and its molecular weight is approximately 234.33 g/mol .
Synthesis and Manufacturing
The synthesis of 3-(tert-Butyl)-5-methyl-4-propoxybenzaldehyde typically involves multi-step organic reactions. These may include Friedel-Crafts alkylation for introducing the tert-butyl and methyl groups, followed by Williamson ether synthesis for the propoxy group, and finally, the introduction of the aldehyde group through appropriate oxidation or reduction steps.
Pharmaceutical Applications
This compound and its derivatives are being researched for potential pharmaceutical applications due to their structural complexity and versatility. They can serve as intermediates in the synthesis of more complex molecules with biological activity.
Materials Science
In materials science, such compounds are explored for their optical and electronic properties, which can be tailored by modifying the substituents on the benzene ring.
Hazards
While specific hazard data for 3-(tert-Butyl)-5-methyl-4-propoxybenzaldehyde is limited, compounds with similar structures (like 4-propoxybenzaldehyde) are known to be hazardous:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation .
Handling Precautions
-
Wear protective clothing, gloves, and safety glasses.
-
Use in well-ventilated areas to avoid inhalation.
-
Avoid contact with skin and eyes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume